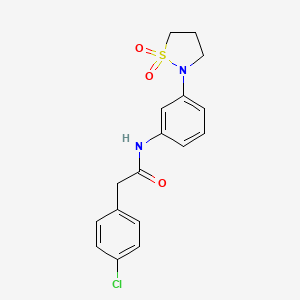

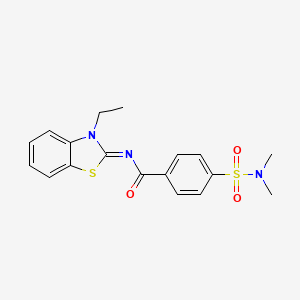

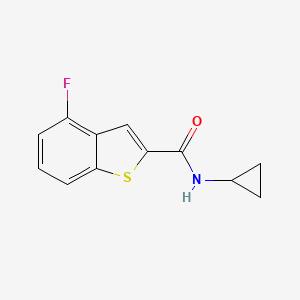

![molecular formula C15H20N2O3S B2958379 1-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)-3-(2-甲氧基乙基)脲 CAS No. 2034569-73-6](/img/structure/B2958379.png)

1-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)-3-(2-甲氧基乙基)脲

货号 B2958379

CAS 编号:

2034569-73-6

分子量: 308.4

InChI 键: JXCHKPHVCNPXSD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a benzo[b]thiophene moiety, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . Benzo[b]thiophene is a key component in many pharmaceuticals and organic semiconducting materials .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, benzo[b]thiophene derivatives can be synthesized through various methods. For instance, 2-substituted benzo[b]thiophenes can be synthesized via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles .Molecular Structure Analysis

The benzo[b]thiophene moiety in the compound plays a crucial role in determining its properties. The structure of the compound can influence its band gaps and molecular energy levels, which are important in applications like polymer solar cells .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, benzo[b]thiophene-based polymers have been found to possess high electron affinities .科学研究应用

酶抑制和抗癌活性

- 一项研究探索了一系列脲衍生物的合成和评估,以了解它们的酶抑制和抗癌活性。该研究重点关注分子结构存在变异的化合物,类似于 1-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)-3-(2-甲氧基乙基)脲,表明有兴趣发现新型的生物酶抑制剂和抗癌剂(Mustafa, Perveen, & Khan, 2014)。

抗增殖活性和分子相互作用

- 对含羟基苯并[b]噻吩类似物的研究证明了对喉癌细胞的选择性抗增殖活性,突出了羟基在其抗癌活性中的重要性。这表明 1-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)-3-(2-甲氧基乙基)脲在癌症研究中的潜力,特别是在了解其与癌细胞的分子相互作用及其对细胞周期和凋亡的影响方面(Haridevamuthu et al., 2023)。

药物代谢研究

- 研究了苯乙酰脲在兔子中的代谢命运,从而鉴定了多种代谢物。此类研究对于了解 1-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)-3-(2-甲氧基乙基)脲等化合物的生物转化和可能的治疗意义至关重要,尤其是在药物开发和药代动力学方面(Tatsumi, Yoshimura, & Tsukamoto, 1967)。

光物理研究和阴离子识别

- 合成并表征了一系列具有手性硅烷的官能化苯基不对称脲和硫脲,以了解其光物理性质和阴离子识别能力。此类研究有助于理解脲衍生物的电子和结构性质,这与基于 1-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)-3-(2-甲氧基乙基)脲等化合物的传感器或材料的开发相关(Singh et al., 2016)。

作用机制

未来方向

属性

IUPAC Name |

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-15(19,10-17-14(18)16-7-8-20-2)13-9-11-5-3-4-6-12(11)21-13/h3-6,9,19H,7-8,10H2,1-2H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCHKPHVCNPXSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCCOC)(C1=CC2=CC=CC=C2S1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

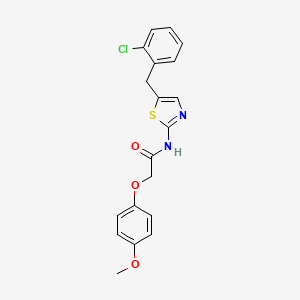

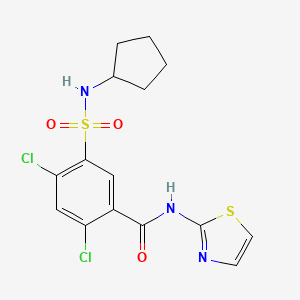

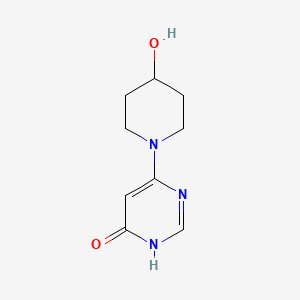

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)

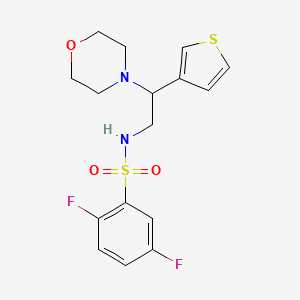

![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

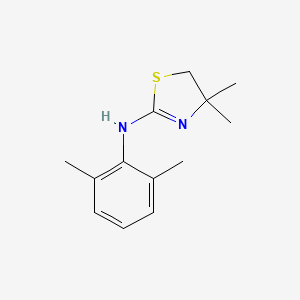

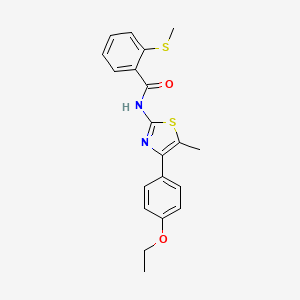

![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)

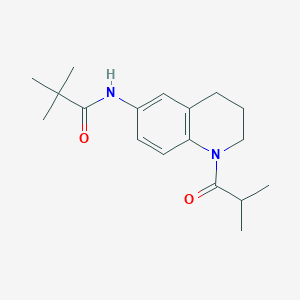

![3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2958318.png)